molecular formula C24H28N2O4S B11418058 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11418058
M. Wt: 440.6 g/mol
InChI Key: AMZTWTMSJVDAAT-UHFFFAOYSA-N
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Description

“N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” is a synthetic small molecule characterized by a benzofuran core substituted with methyl groups at positions 6 and 7, linked to an acetamide moiety. The acetamide nitrogen is further connected to a phenyl ring modified with an azepane-1-sulfonyl group.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C24H28N2O4S/c1-17-7-12-22-19(16-30-24(22)18(17)2)15-23(27)25-20-8-10-21(11-9-20)31(28,29)26-13-5-3-4-6-14-26/h7-12,16H,3-6,13-15H2,1-2H3,(H,25,27)

InChI Key

AMZTWTMSJVDAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable electrophile.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the benzofuran moiety with the azepane-sulfonyl intermediate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure consisting of an azepane ring, a sulfonamide moiety, and a benzofuran derivative. Its molecular formula is C24H30N2O4SC_{24}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 454.5 g/mol. The synthesis typically involves multi-step reactions starting from easily accessible precursors, allowing for modifications to enhance biological activity.

Enzyme Inhibition

Research indicates that N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide exhibits significant enzyme inhibitory properties. Specifically, it has been studied for its potential as an inhibitor of:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus. Preliminary studies suggest that the compound can effectively inhibit α-glucosidase activity, which may help in controlling blood sugar levels.
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for conditions such as Alzheimer's disease. The compound's structural features suggest it may interact with the active site of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.

Anticancer Potential

The anticancer properties of this compound have been explored through various studies:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interacting with specific cellular pathways. Its sulfonamide group may play a role in inhibiting enzymes involved in tumor progression.
  • In Vitro Studies : Various cell lines have been tested for cytotoxicity against this compound. For instance, studies have shown that it exhibits significant growth inhibition against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

Table 1: Anticancer Activity Evaluation

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
1A54915Yes
2MDA-MB-23120Yes

Case Studies

Several case studies highlight the therapeutic applications of structurally related compounds:

  • Anticonvulsant Efficacy : Compounds with similar azepane structures have shown promising anticonvulsant properties in animal models. Modifications to the azepane or benzofuran components could enhance efficacy.
  • Anticancer Properties : Research on related sulfonamide derivatives has demonstrated increased cytotoxicity against various tumor cell lines. These findings suggest that this compound could similarly enhance anticancer activity through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three closely related analogs from recent studies (Table 1). These analogs share the acetamide backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity.

Structural and Functional Differences

(E)-N-(naphthalen-2-yl)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide Key Features: Incorporates a naphthalene group and a quinoline-substituted indolinone. Bioactivity: Exhibits moderate inhibitory activity (IC₅₀ = 5.172 µM) against an unspecified target, likely linked to its planar aromatic systems enhancing π-π stacking interactions . Comparison: The absence of a sulfonamide group in this analog may reduce solubility compared to the target compound.

(E)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Key Features: Features a trifluoromethylphenyl group, introducing strong electron-withdrawing effects. Bioactivity: Higher potency (IC₅₀ = 5.849 µM) than the naphthalene analog, attributed to the trifluoromethyl group’s metabolic stability and enhanced binding . Comparison: The trifluoromethyl group improves lipophilicity but may increase toxicity risks compared to the azepane-sulfonyl group in the target compound.

(E)-2-(1-(4-cyanobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Key Features: Includes a cyano-substituted benzyl group and a quinoline moiety. Bioactivity: Moderate activity (IC₅₀ = 5.129 µM), with the cyano group likely contributing to hydrogen-bonding interactions . Comparison: The target compound’s dimethylbenzofuran core may offer superior steric bulk and conformational rigidity compared to this analog’s indolinone system.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents IC₅₀ (µM) Key Advantages/Limitations
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide Benzofuran-acetamide Azepane-sulfonyl, 6,7-dimethylbenzofuran N/A Enhanced solubility (sulfonamide), rigid core
(E)-N-(naphthalen-2-yl)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide Indolinone-acetamide Naphthalene, quinoline 5.172 Strong π-π interactions; poor solubility
(E)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Indolinone-acetamide Trifluoromethylphenyl, quinoline 5.849 High lipophilicity; potential toxicity
(E)-2-(1-(4-cyanobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide 4-cyanobenzyl, quinoline 5.129 Hydrogen-bonding capacity; metabolic instability

Critical Analysis of Research Findings

  • Target Compound’s Unique Attributes: The azepane-sulfonyl group provides a balance between solubility (via sulfonamide) and moderate lipophilicity (azepane’s seven-membered ring), which may improve bioavailability compared to analogs with trifluoromethyl or cyano groups . The 6,7-dimethylbenzofuran core likely enhances metabolic stability over indolinone-based analogs, which are prone to oxidation at the 2-oxo position .
  • Limitations in Existing Data: No direct bioactivity data (e.g., IC₅₀) for the target compound are available in the provided evidence, limiting quantitative comparison. Analogs in Table 1 derive from a single study focused on indolinone derivatives, whereas the target compound’s benzofuran scaffold may engage distinct biological targets .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Formula : C20_{20}H28_{28}N4_{4}O5_{5}S
  • Molecular Weight : 436.525 g/mol

The structural features include an azepan sulfonamide moiety and a benzofuran derivative, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • CYP Enzyme Inhibition :
    • The compound may exhibit inhibitory activity against cytochrome P450 enzymes, particularly CYP26A1, which is involved in retinoic acid metabolism. Inhibitors of CYP26A1 have been shown to affect cellular proliferation and differentiation in cancer models .
  • G Protein-Coupled Receptors (GPCRs) :
    • GPCRs are critical in mediating numerous physiological processes. Compounds that modulate GPCR activity can influence signaling pathways related to inflammation, pain perception, and metabolic regulation .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been assessed in various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CYP26A1 Inhibition IC50_{50} values comparable to known inhibitors
Anti-inflammatory Effects Modulation of inflammatory cytokines
Anticancer Properties Induction of apoptosis in cancer cell lines

Case Studies

Several studies have explored the effects of related compounds on biological systems:

  • Study on CYP26A1 Inhibition :
    • A study demonstrated that derivatives similar to the target compound exhibited potent inhibition of CYP26A1 with IC50_{50} values around 4.5 µM, suggesting potential therapeutic applications in conditions where retinoic acid levels need modulation .
  • Inflammation Models :
    • Research involving animal models indicated that compounds with similar structures could reduce inflammation markers significantly, highlighting their potential as anti-inflammatory agents .
  • Cancer Cell Lines :
    • Investigations into the anticancer effects revealed that certain derivatives led to increased apoptosis in various cancer cell lines, suggesting a mechanism involving the disruption of cell survival pathways .

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